An In-depth Technical Guide to 2-Bromo-4,6-difluoropyridine
An In-depth Technical Guide to 2-Bromo-4,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-4,6-difluoropyridine, a key building block in medicinal chemistry and agrochemical research. The information is structured to provide researchers with the data and methodologies necessary for its effective use in the laboratory.
Core Chemical and Physical Properties
2-Bromo-4,6-difluoropyridine is a halogenated pyridine derivative valued for its specific reactivity in cross-coupling reactions. Its physical and chemical properties are summarized below.
Identification and Structure
| Property | Value |
| CAS Number | 41404-63-1[1] |
| Molecular Formula | C₅H₂BrF₂N[2][3] |
| Molecular Weight | 193.98 g/mol [2][3] |
| Canonical SMILES | C1=C(C=C(N=C1F)Br)F[1] |
| InChI Key | UYVKWWFAWWTABT-UHFFFAOYSA-N[1] |
Physical and Thermal Properties
| Property | Value |
| Boiling Point | 190.8 °C (at 760 mmHg)[1] |
| Density | 1.808 g/cm³[1] |
| Flash Point | 69.2 °C[1] |
| Purity (Typical) | ≥96%[2][3] |
Reactivity and Applications
2-Bromo-4,6-difluoropyridine is a versatile intermediate primarily utilized for the synthesis of complex organic molecules. The presence of bromine and fluorine atoms on the pyridine ring imparts distinct reactivity and properties to the final compounds.
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Pharmaceutical Synthesis : It is widely used as an intermediate in the development of pharmaceuticals, especially for kinase inhibitors and other bioactive molecules.[2] The difluoropyridine moiety is known to enhance metabolic stability and binding affinity in drug candidates.[2]
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Cross-Coupling Reactions : The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. It is commonly employed in Suzuki-Miyaura couplings to form aryl-aryl bonds and in Buchwald-Hartwig aminations to construct aryl-amine linkages.[2]
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Agrochemicals : This compound also serves as a building block in the production of modern herbicides and fungicides, benefiting from its inherent stability and reactivity profile.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-Bromo-4,6-difluoropyridine and a representative protocol for its use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Bromo-4,6-difluoropyridine via Halogen Exchange (Halex) Reaction
This protocol is based on established methods for the synthesis of related difluoropyridines via halogen exchange from their chlorinated precursors. The starting material, 2-bromo-4,6-dichloropyridine, is treated with an alkali metal fluoride at high temperature.
Materials:
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2-Bromo-4,6-dichloropyridine
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Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
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Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Sulfolane)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for high-temperature reactions with distillation setup
Procedure:
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Preparation : To a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add anhydrous potassium fluoride (2.5 - 3.0 equivalents) and the polar aprotic solvent (e.g., DMSO).
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Inert Atmosphere : Flush the system with an inert gas (Argon) for 15-20 minutes to remove oxygen and moisture.
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Reaction Initiation : Heat the solvent/KF slurry to the reaction temperature (typically 180-220 °C) with vigorous stirring.
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Substrate Addition : Slowly add 2-bromo-4,6-dichloropyridine (1.0 equivalent) to the hot mixture.
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Reaction and Distillation : Maintain the reaction temperature and stir vigorously. The product, 2-Bromo-4,6-difluoropyridine, has a lower boiling point than the starting material and will distill out of the reaction mixture as it is formed.
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Monitoring : Monitor the reaction by observing the rate of distillation and by analyzing the distillate using GC-MS to confirm product formation and purity.
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Work-up : The collected distillate is the crude product. It can be purified further by fractional distillation if necessary.
Suzuki-Miyaura Cross-Coupling Reaction
This general protocol outlines the palladium-catalyzed coupling of 2-Bromo-4,6-difluoropyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
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2-Bromo-4,6-difluoropyridine (1.0 equiv)
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Arylboronic acid (1.1–1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene)
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Inert gas (Argon or Nitrogen)
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Schlenk flask or sealed reaction vial
Procedure:
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Reaction Setup : To a dry Schlenk flask, add 2-Bromo-4,6-difluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
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Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
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Heating : Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up : After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4,6-difluoropyridine is not widely available, data from closely related fluorinated bromopyridines suggest the following precautions.
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Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4] Expected to cause skin and serious eye irritation.[4]
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Handling : Use only in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or dust.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage is at 2-8°C under an inert gas atmosphere.[2] Keep away from heat, sparks, and open flames.
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First Aid :
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Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation : Move the person to fresh air and keep comfortable for breathing.
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Ingestion : Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek immediate medical attention.
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